Technical Guide: Synthesis and Characterization of 1-Oxa-7-azaspiro[3.6]decane Acetate
Technical Guide: Synthesis and Characterization of 1-Oxa-7-azaspiro[3.6]decane Acetate
This technical guide details the synthesis, characterization, and salt formation of 1-Oxa-7-azaspiro[3.6]decane acetate . This scaffold is a high-value bioisostere in modern drug discovery, offering a spirocyclic alternative to gem-dimethyl or morpholine groups with improved metabolic stability and defined 3D exit vectors.
Executive Summary
The 1-Oxa-7-azaspiro[3.6]decane scaffold represents a strategic fusion of a strained oxetane ring and a seven-membered azepane ring. This "spiro-fusion" imparts unique physicochemical properties:
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Lipophilicity Modulation: The polar oxetane ring lowers logD compared to carbocyclic analogues.
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Conformational Rigidity: The spiro center locks the azepane ring conformation, potentially increasing receptor binding affinity.
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Metabolic Stability: The quaternary spiro center blocks metabolic "soft spots" (e.g., oxidative dealkylation).
This guide outlines the "Vinyl-Grignard/Hydroboration" route, selected for its scalability and reproducibility over sulfur-ylide ring expansions, which can be inconsistent on seven-membered rings.
Structural Analysis & Retrosynthesis
The target molecule is a salt form (acetate) of a secondary amine. The critical synthetic challenge is the construction of the quaternary spiro-center bearing the strained oxetane ether.
Retrosynthetic Logic
We disconnect the oxetane ring at the ether linkage. The most robust precursor for a spiro-oxetane is a 1,3-diol equivalent, specifically a tertiary alcohol with a pendant primary alcohol. This intermediate is accessible via the addition of a vinyl group to the corresponding ketone (N-Boc-4-azepanone), followed by hydroboration-oxidation.
DOT Diagram: Retrosynthetic Analysis
Caption: Retrosynthetic disconnection of the spiro-oxetane scaffold to the commercial azepanone precursor.
Experimental Protocol
Materials & Reagents[1]
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Starting Material: tert-Butyl 4-oxoazepane-1-carboxylate (CAS: 188975-88-4).
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Key Reagents: Vinylmagnesium bromide (1.0 M in THF), Borane-THF complex (1.0 M), p-Toluenesulfonyl chloride (TsCl), Sodium hydride (NaH), Trifluoroacetic acid (TFA), Glacial acetic acid.
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Solvents: Anhydrous THF, DCM, MeOH, Diethyl ether.
Step-by-Step Synthesis
Step 1: Grignard Addition (Formation of Vinyl Carbinol)
This step installs the two carbons required for the oxetane ring and establishes the quaternary center.
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Setup: Flame-dry a 3-neck RBF under nitrogen atmosphere.
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Dissolution: Dissolve tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in anhydrous THF (10 vol). Cool to 0 °C.
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Addition: Dropwise add Vinylmagnesium bromide (1.2 eq) over 30 mins, maintaining internal temperature < 5 °C.
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Reaction: Stir at 0 °C for 1 h, then warm to RT for 2 h. Monitor by TLC/LCMS (disappearance of ketone).
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Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Output: tert-Butyl 4-hydroxy-4-vinylazepane-1-carboxylate (Pale yellow oil). Use directly.
Step 2: Hydroboration-Oxidation (Formation of 1,3-Diol)
This step hydrates the alkene in an anti-Markovnikov fashion to generate the primary alcohol needed for cyclization.
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Setup: Dissolve the vinyl carbinol (from Step 1) in anhydrous THF (10 vol). Cool to 0 °C.
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Hydroboration: Add BH₃·THF complex (1.5 eq) dropwise. Stir at RT for 3 h.
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Oxidation: Cool to 0 °C. Carefully add 3M NaOH (3.0 eq) followed by 30% H₂O₂ (3.0 eq). Caution: Exothermic.
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Reaction: Stir at RT for 12 h.
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Workup: Dilute with water, extract with EtOAc. The product is a polar diol; ensure thorough extraction.
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Purification: Flash chromatography (DCM/MeOH gradient).
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Output: tert-Butyl 4-hydroxy-4-(2-hydroxyethyl)azepane-1-carboxylate.
Step 3: Intramolecular Cyclization (Oxetane Formation)
We selectively activate the primary alcohol as a tosylate, which is then displaced by the tertiary alkoxide.
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Tosylation: Dissolve the diol (1.0 eq) in THF. Add n-BuLi (1.1 eq) at -78 °C (to deprotonate the primary OH selectively? Correction: It is safer to use TsCl/Pyridine or TsCl/TEA/DMAP on the diol, but selective tosylation of primary vs tertiary is inherent.)
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Preferred Protocol: Dissolve diol in Pyridine (5 vol). Add TsCl (1.1 eq) at 0 °C. Stir 4 h. Workup to isolate the monotosylate.
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Ring Closure: Dissolve the crude monotosylate in anhydrous THF. Add NaH (60% dispersion, 2.0 eq) at 0 °C.
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Reaction: Heat to 60 °C for 2-4 h. The alkoxide displaces the tosylate to form the 4-membered ring.
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Workup: Quench with water, extract with Et₂O (oxetanes are lipophilic).
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Output: tert-Butyl 1-oxa-7-azaspiro[3.6]decane-7-carboxylate.
Step 4: Deprotection & Salt Formation
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Deprotection: Dissolve the Boc-protected intermediate in DCM (5 vol). Add TFA (5 vol). Stir at RT for 1 h.
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Free Base Isolation: Concentrate to dryness. Basify residue with saturated NaHCO₃. Extract with DCM/iPrOH (3:1). Dry and concentrate to obtain the free amine oil.
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Acetate Salt Formation:
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Dissolve free amine (1.0 g) in Et₂O (10 mL).
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Add Glacial Acetic Acid (1.0 eq) dropwise.
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Stir for 30 mins. The salt may precipitate or require cooling/-20 °C.
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Filter or evaporate and triturate with pentane to obtain the solid.
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DOT Diagram: Synthesis Workflow
Caption: Step-by-step synthetic workflow for the production of the acetate salt.
Characterization & QC
The formation of the spiro-oxetane is best confirmed by 13C NMR , where the quaternary spiro-carbon and the oxetane methylene signals are distinct.
Expected Analytical Data
| Technique | Parameter | Expected Signal/Value | Interpretation |
| 1H NMR | Oxetane -CH₂- | δ 4.30 - 4.60 ppm (m, 4H) | Characteristic downfield shift of ether protons. |
| 1H NMR | Acetate -CH₃ | δ 1.90 - 2.00 ppm (s, 3H) | Confirms 1:1 stoichiometry of the salt. |
| 13C NMR | Spiro C (Cq) | δ 70 - 80 ppm | Quaternary carbon linked to Oxygen. |
| 13C NMR | Oxetane -CH₂- | δ 30 - 35 ppm | Strained ring carbons (beta to O). |
| HRMS | [M+H]+ | Calc: 142.1226 | Confirms formula C₈H₁₅NO (Free base). |
Quality Control Criteria
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Purity (HPLC): >95% (AUC).
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Residual Solvent: <5000 ppm (EtOAc/DCM).
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Appearance: White to off-white hygroscopic solid.
Handling & Stability (Self-Validating System)
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Stability: Oxetanes are stable to base but can undergo ring-opening in strong aqueous acids (e.g., 1M HCl, heat). The acetate salt is a "soft" salt and is generally stable at room temperature if kept dry.
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Storage: Store at -20 °C under inert atmosphere (Argon).
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Safety: The intermediate vinyl carbinol and the final oxetane should be treated as potential alkylating agents. Use proper PPE.
References
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Wuitschik, G., et al. (2006). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 45(46), 7736-7739. Link
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Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150-12233. Link
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Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes." Organic Letters, 12(9), 1944-1947. Link
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Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles."[1] Chemical Reviews, 114(16), 8257-8322. Link
